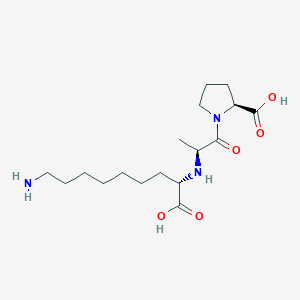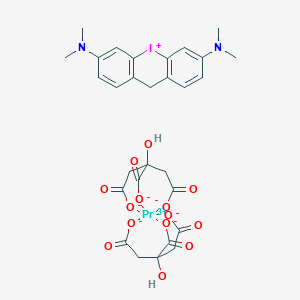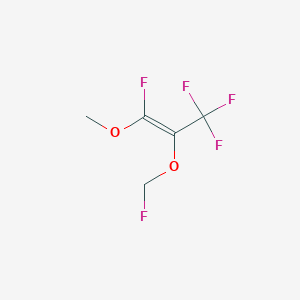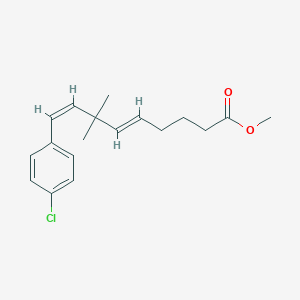
N-(8-amino-1-carboxyoctyl)-alanyl-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-amino-1-carboxyoctyl)-alanyl-proline, also known as ACP, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. ACP is a small molecule that has been found to have a unique mechanism of action and has demonstrated promising results in various scientific research studies.
作用機序
N-(8-amino-1-carboxyoctyl)-alanyl-proline works by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory cytokines. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, and inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide. By inhibiting the activity of these enzymes, this compound can reduce inflammation and prevent the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of various diseases.
実験室実験の利点と制限
N-(8-amino-1-carboxyoctyl)-alanyl-proline has several advantages for lab experiments. This compound is a small molecule that is easy to synthesize and purify. This compound has also been found to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. This compound is a synthetic peptide that is not found naturally in the body, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-(8-amino-1-carboxyoctyl)-alanyl-proline. This compound has shown promising results in various scientific research studies, and further studies are needed to determine its potential therapeutic applications. Future studies could focus on the development of this compound analogs that have improved pharmacokinetic and pharmacodynamic properties. Future studies could also focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
In conclusion, this compound is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This compound has a unique mechanism of action and has demonstrated promising results in various scientific research studies. This compound has anti-inflammatory, anti-tumor, and anti-microbial properties and has been studied for its potential use in the treatment of various diseases. Future studies are needed to determine the full potential of this compound as a therapeutic agent.
合成法
N-(8-amino-1-carboxyoctyl)-alanyl-proline is synthesized through solid-phase peptide synthesis, which involves the coupling of amino acids to a resin support. The synthesis of this compound involves the coupling of N-(8-amino-1-carboxyoctyl)-alanine to proline using standard peptide coupling reagents. The resulting peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(8-amino-1-carboxyoctyl)-alanyl-proline has been studied extensively for its potential therapeutic applications in various scientific research studies. This compound has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
120008-53-9 |
|---|---|
分子式 |
C17H31N3O5 |
分子量 |
357.4 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(1S)-8-amino-1-carboxyoctyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H31N3O5/c1-12(15(21)20-11-7-9-14(20)17(24)25)19-13(16(22)23)8-5-3-2-4-6-10-18/h12-14,19H,2-11,18H2,1H3,(H,22,23)(H,24,25)/t12-,13-,14-/m0/s1 |
InChIキー |
BVFMABDUHNUCMQ-IHRRRGAJSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCCCCCCN)C(=O)O |
SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCCCCN)C(=O)O |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCCCCCCN)C(=O)O |
同義語 |
AB 47 AB-47 N-(8-amino-1-carboxyoctyl)-alanyl-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)


![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)
![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)

![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)




